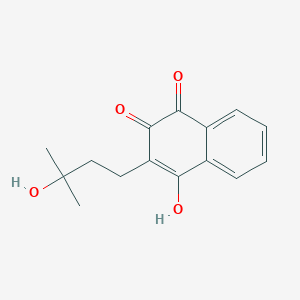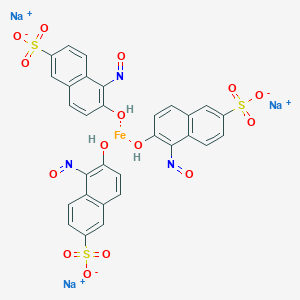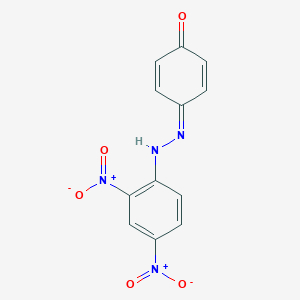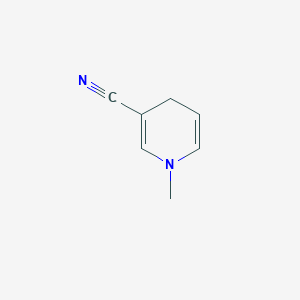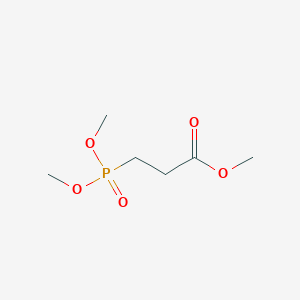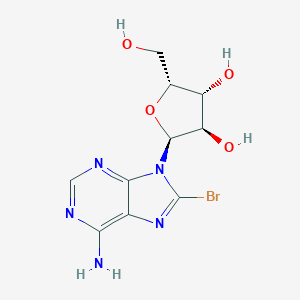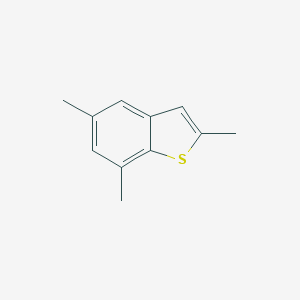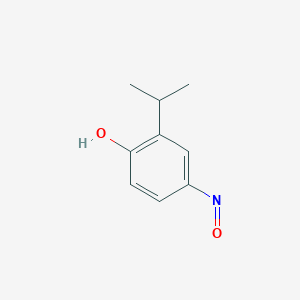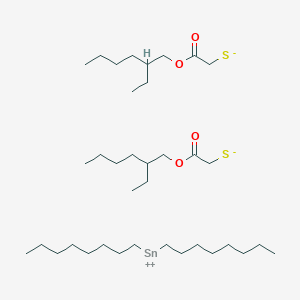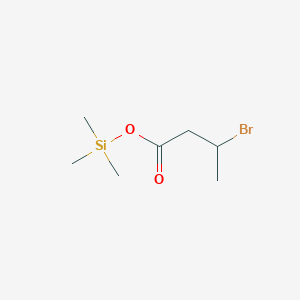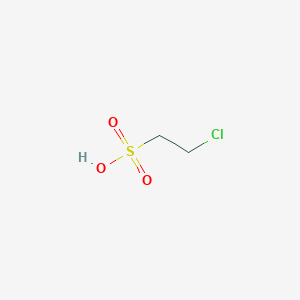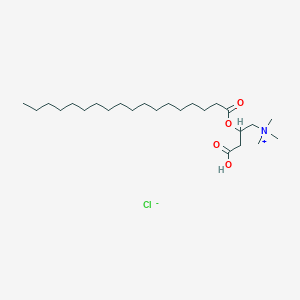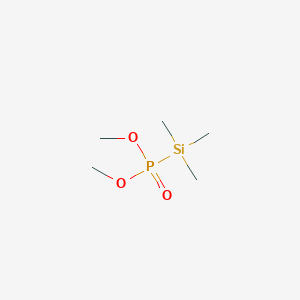
Dimethyl (trimethylsilyl)phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (trimethylsilyl)phosphite, also known as DMTP, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C5H15O2PSi. DMTP is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Mecanismo De Acción
Dimethyl (trimethylsilyl)phosphite is a phosphorus-containing compound that can react with nucleophiles to form phosphorus-oxygen bonds. The mechanism of action of Dimethyl (trimethylsilyl)phosphite is based on the ability of the phosphorus atom to act as an electrophile. Dimethyl (trimethylsilyl)phosphite can react with a variety of nucleophiles, including alcohols, amines, and thiols, to form phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds, respectively.
Efectos Bioquímicos Y Fisiológicos
Dimethyl (trimethylsilyl)phosphite has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of cholinesterases, which are enzymes that hydrolyze acetylcholine. Dimethyl (trimethylsilyl)phosphite has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. In addition, Dimethyl (trimethylsilyl)phosphite has been reported to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl (trimethylsilyl)phosphite is a highly versatile reagent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Dimethyl (trimethylsilyl)phosphite is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, Dimethyl (trimethylsilyl)phosphite is highly reactive and can be dangerous if not handled properly. It is also highly flammable and should be stored and used with caution.
Direcciones Futuras
There are many potential future directions for research on Dimethyl (trimethylsilyl)phosphite. One area of interest is the development of new synthetic methods for Dimethyl (trimethylsilyl)phosphite and its derivatives. Another area of interest is the investigation of the mechanism of action of Dimethyl (trimethylsilyl)phosphite in inhibiting cholinesterase activity and its potential use as a therapeutic agent for Alzheimer's disease. Finally, the use of Dimethyl (trimethylsilyl)phosphite as a ligand in coordination chemistry and its potential applications in catalysis and materials science are also areas of interest for future research.
Métodos De Síntesis
Dimethyl (trimethylsilyl)phosphite can be synthesized by reacting trimethylsilyl chloride with phosphorus trichloride in the presence of dimethylamine. The reaction produces dimethyl (trimethylsilyl)phosphine, which is then oxidized to Dimethyl (trimethylsilyl)phosphite using hydrogen peroxide. The yield of Dimethyl (trimethylsilyl)phosphite is typically high, and the purity can be improved by simple distillation.
Aplicaciones Científicas De Investigación
Dimethyl (trimethylsilyl)phosphite is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is an important intermediate in the synthesis of phosphonates, phosphoramidates, and phosphates. Dimethyl (trimethylsilyl)phosphite is also used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions. In addition, Dimethyl (trimethylsilyl)phosphite is used as a phosphorylating agent in organic synthesis, where it is used to introduce phosphoryl groups into organic molecules.
Propiedades
Número CAS |
18135-14-3 |
|---|---|
Nombre del producto |
Dimethyl (trimethylsilyl)phosphite |
Fórmula molecular |
C5H15O3PSi |
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
Clave InChI |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
SMILES canónico |
COP(=O)(OC)[Si](C)(C)C |
Otros números CAS |
18135-14-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



